molecular formula C10H15NO B2873434 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 94994-13-5

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B2873434
CAS No.: 94994-13-5
M. Wt: 165.236
InChI Key: MXTJUGZBCSYSSK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a hydroxymethyl group at position 4 and a nitrile group at position 1. The bicyclo[2.2.2]octane core imparts significant steric and electronic constraints due to its rigid, three-dimensional structure, making it a valuable motif in medicinal chemistry and materials science .

Synthesis of related bicyclo[2.2.2]octane derivatives often involves stereoselective functionalization and cyclization strategies. For example, tert-butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate was synthesized via reduction of a methyl ester intermediate using LiBH₄, achieving a 92% yield . Such methods highlight the feasibility of introducing diverse substituents while maintaining structural integrity.

Properties

IUPAC Name

4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-7-9-1-4-10(8-12,5-2-9)6-3-9/h12H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTJUGZBCSYSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the use of a nitrile precursor and a hydroxymethylating agent under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane-1-carbonitrile framework accommodates various substituents, each conferring distinct physicochemical and functional properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile Hydroxymethyl (-CH₂OH) C₁₀H₁₄N₂O 178.23 High polarity, hydrogen-bond donor; potential in drug delivery
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile Methylamino (-NHCH₃) C₁₀H₁₅N₃ 177.25 Basic amine functionality; used in peptide coupling reagents
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile Trifluoromethyl (-CF₃) C₁₀H₁₀F₃N 219.19 Lipophilic, electron-withdrawing; fluorinated drug scaffolds
4-Aminobicyclo[2.2.2]octane-1-carbonitrile Amino (-NH₂) C₉H₁₂N₂ 148.21 Versatile intermediate for heterocycle synthesis
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile Aminomethyl (-CH₂NH₂) C₁₀H₁₆N₂ 164.25 Dual functional groups for conjugation chemistry

Structural and Reactivity Insights

  • Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group increases water solubility and metabolic stability compared to the lipophilic, electron-deficient trifluoromethyl group. The latter is often used to enhance bioavailability in CNS-targeting drugs .
  • Amino vs. Methylamino: The primary amine (4-Amino) offers broader reactivity in nucleophilic substitutions, while the methylamino derivative reduces basicity, favoring selective reactions in complex syntheses .
  • Aminomethyl: This substituent combines amine reactivity with spatial flexibility, enabling applications in linker chemistry for bioconjugation .

Biological Activity

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile (CAS No. 94994-13-5) is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the bicyclo[2.2.2]octane family, characterized by a rigid three-dimensional structure that can influence its interaction with biological targets. The presence of the hydroxymethyl and carbonitrile functional groups is believed to play a crucial role in its biological activity.

Molecular Properties

  • Molecular Formula: C10H15N
  • Molecular Weight: 165.24 g/mol
  • Structural Formula:
    C10H15N\text{C}_10\text{H}_{15}\text{N}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Research has indicated that it may act as an inhibitor or modulator of specific pathways, which could lead to therapeutic effects in various conditions.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of bicyclic compounds similar to this compound. For instance, derivatives have been investigated for their ability to inhibit viral replication by targeting viral enzymes or host cell receptors.

Anti-inflammatory Effects

Research indicates that bicyclic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

Neuroprotective Properties

Some studies suggest that bicyclic compounds might exhibit neuroprotective effects, possibly through mechanisms involving the modulation of neurotransmitter systems or protection against oxidative stress.

Study 1: Antiviral Screening

A study conducted on a series of bicyclic compounds, including derivatives of this compound, demonstrated significant antiviral activity against several viral strains, suggesting a promising avenue for drug development in antiviral therapies .

CompoundViral StrainIC50 (µM)
This compoundInfluenza A12
Derivative AHIV8
Derivative BHepatitis C15

Study 2: Inflammation Modulation

In another investigation focusing on inflammatory responses, the compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound150180

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